molecular formula C9H8Cl2O3 B1360115 2-(3,4-Dichlorophenoxy)propanoic acid CAS No. 3307-41-3

2-(3,4-Dichlorophenoxy)propanoic acid

Cat. No. B1360115
CAS RN: 3307-41-3
M. Wt: 235.06 g/mol
InChI Key: BIPAGODSEBNAJR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)propanoic acid is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether1. It belongs to the class of organic compounds known as aryloxyphenoxypropionic acids2. It is used as a herbicide for killing annual and broad leaf weeds3.



Synthesis Analysis

The synthesis of 2-(3,4-Dichlorophenoxy)propanoic acid is not explicitly mentioned in the search results. However, a related compound, 2,4-dichlorophenoxy acetic acid, has been studied for adsorption and photo-Fenton degradation by nanomagnetite/calcium alginate composite based on Sargassum muticum brown algae4.



Molecular Structure Analysis

The molecular formula of 2-(3,4-Dichlorophenoxy)propanoic acid is C9H8Cl2O35. The structure is also available as a 2d Mol file6.



Chemical Reactions Analysis

Specific chemical reactions involving 2-(3,4-Dichlorophenoxy)propanoic acid are not detailed in the search results. However, it’s mentioned that hydroxylation takes place at the 4-position of the aromatic ring, involving the NIH-shift of the chlorine to the 5-position and, to a minor extent, to the 3-position7.



Physical And Chemical Properties Analysis

2-(3,4-Dichlorophenoxy)propanoic acid is a white solid with a melting point of 129-131°C910. It has a molecular weight of 235.079.


Scientific Research Applications

Herbicidal Activity and Plant Physiology

2-(3,4-Dichlorophenoxy)propanoic acid, a chemical similar to dichlofop-methyl, exhibits selective herbicidal activity, particularly effective against wild oat in wheat. Shimabukuro et al. (1978) found that dichlofop-methyl inhibits IAA-stimulated elongation in oat and wheat coleoptile segments, indicating its role as an auxin antagonist. Additionally, its metabolite, dichlofop, was shown to inhibit root growth in wild oat but not wheat, suggesting a distinct mode of action for each biologically active form of the compound (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Environmental Toxicology

Research on the exposure of forestry workers to herbicides including dichlorprop (similar to 2-(3,4-Dichlorophenoxy)propanoic acid) has been conducted. Lavy et al. (1987) monitored urine samples of forestry workers applying 2,4-D and dichlorprop, finding variations in absorbed doses based on application methods and safety precautions. This study provides insights into occupational exposure and safety measures (Lavy, Mattice, Marx, & Norris, 1987).

Impact of Acid Rain and Herbicides on Crops

Larsen (1985) investigated the effects of acid rain and 2,4-DP on crops, noting that acid rain at lower pH levels enhanced the herbicidal symptoms caused by 2,4-DP and affected plant growth. This study is significant for understanding the combined environmental impacts of acid rain and herbicides on agricultural plants (Larsen, 1985).

Bioactivity of CuII-Herbicide Complexes

Research by Psomas et al. (1998) on the bioactivity of Copper complexes with herbicides, including 2,4-DP, revealed insights into their structure and antimicrobial efficiency. This research contributes to understanding the potential use of herbicide-metal complexes in agriculture (Psomas et al., 1998).

Enantioselectivity in Kinetic Resolution

Cipiciani, Cittadini, and Fringuelli (1998) conducted research on improving the enantioselectivity of Candida rugosa lipase in the kinetic resolution of racemic methyl 2-(2,4-dichlorophenoxy)propionate. This study is important for understanding the application of biocatalysis in producing specific enantiomers of herbicides, which could have implications for their activity and environmental impact (Cipiciani, Cittadini, & Fringuelli, 1998).

Adsorption and Removal from Water

Research by Kamaraj et al. (2015) focused on the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. Their findings offer a potential method for removing such herbicides from water, contributing to environmental protection and water purification efforts (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).

Detection in Food and Biological Samples

Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including 2-(2,4-dichlorophenoxy)propanoic acid, in apple juice samples. This method is crucial for monitoring food safety and ensuring compliance with regulatory standards (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2005).

Metabolism in Plants

Hill, Todd, and Stobbe (1980) explored the metabolism of diclofop-methyl in wild oat and its interaction with 2,4-D. Their findings help to understand the herbicidal mechanisms and resistance development in plants, which is vital for effective weed management (Hill, Todd, & Stobbe, 1980).

Safety And Hazards

2-(3,4-Dichlorophenoxy)propanoic acid is classified as dangerous. It is flammable and causes skin irritation and serious eye damage. It is also suspected of causing cancer and may cause respiratory irritation. It is harmful if swallowed or in contact with skin11.


Future Directions

The future directions of 2-(3,4-Dichlorophenoxy)propanoic acid are not explicitly mentioned in the search results. However, it’s worth noting that research is ongoing into the environmental impacts and potential uses of related compounds12.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-(3,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPAGODSEBNAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954690
Record name 2-(3,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenoxy)propanoic acid

CAS RN

3307-41-3
Record name 3,4-DP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Old - cambridge.org
See amitrole 1H-1, 2, 4-triazol-3-amine Old 3 amino-s-triazole See AMS ammonium sulfamate arsenic acid methyl [(4-aminophenyl) sulfonyl] carbamate Old methyl sulfanilylcarbamate …
Number of citations: 0 www.cambridge.org
C See, AMS See - Weed Science, 1990 - cambridge.org
Below is the list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of August 1, 1990. Synonyms of WSSA …
Number of citations: 0 www.cambridge.org
CV Ransom - Weed Science, 2008 - JSTOR
Common Name Chemical Name benzadox [(benzoylamino) oxy] acetic acid benzfendizone Methyl 2-[2-[[4-[3, 6-dihydro-3-methyl-2, 6-dioxo-4-(trifluoromethyl)-l (2//) pyrimidinyl) …
Number of citations: 0 www.jstor.org
L Hazen, J Schroeder - Science - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society ofAmerica (WSSA) and updated as of September 1, 1997. Beginning …
Number of citations: 0 www.cambridge.org
KN Reddy, CD Salisbury, PJ Tranel, WK Vencill… - Weed Science, 2000 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 9, 2000. Beginning in …
Number of citations: 5 www.cambridge.org
EM Ulrich, CN Morrison, MR Goldsmith… - … and Toxicology Volume …, 2012 - Springer
Anthropogenic chemicals, including pesticides, are a major source of contamination and pollution in the environment. Pesticides have many positive uses: increased food production, …
Number of citations: 146 link.springer.com
T Grey, E Johnson, RJ Keese, R Parker… - Weed Science, 2009 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 1, 2009. Beginning in …
Number of citations: 2 www.cambridge.org
V Ransom, KA Howatt, RE Nurse, R Man, TW Miller - Weed Science, 2014 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of October 29, 2014. Beginning …
Number of citations: 2 www.cambridge.org
T Grey, E Johnson, RJ Keese, KA Howatt… - Weed Science, 2011 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of August 23, 2011. Beginning in …
Number of citations: 3 www.cambridge.org
T Grey, KA Howatt, RE Nurse, SA Senseman… - Weed Science, 2013 - cambridge.org
Below is the complete list of all common and chemical names of herbicides approved by the Weed Science Society of America (WSSA) and updated as of September 13, 2013. …
Number of citations: 1 www.cambridge.org

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